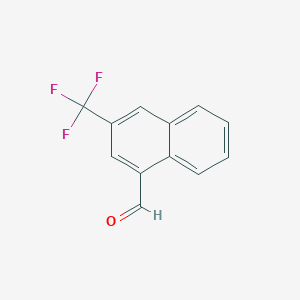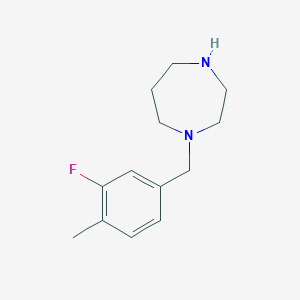
N-(6-Methyl-4-oxochroman-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methyl-4-oxochroman-3-yl)acetamide is a chemical compound with the molecular formula C12H13NO3 It is a derivative of chroman, a bicyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6-methyl-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methyl-4-oxochroman-3-ylamine and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.
Procedure: The 6-methyl-4-oxochroman-3-ylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(6-Methyl-4-oxochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-Methyl-4-oxo-2H-chromen-3-yl)acetamide, while reduction may produce N-(6-Methyl-4-hydroxychroman-3-yl)acetamide.
科学研究应用
N-(6-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(6-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.
相似化合物的比较
Similar Compounds
- N-(6-Methyl-4-oxo-2H-chromen-3-yl)acetamide
- N-(6-Methyl-4-hydroxychroman-3-yl)acetamide
- N-(6-Methyl-4-oxochroman-3-yl)formamide
Uniqueness
N-(6-Methyl-4-oxochroman-3-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
CAS 编号 |
54444-48-3 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
N-(6-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
InChI 键 |
QOMWAEQPBJMTER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCC(C2=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)




![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

